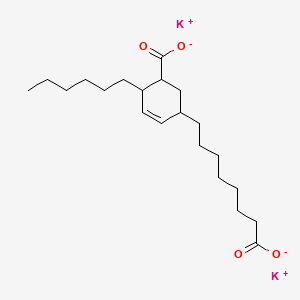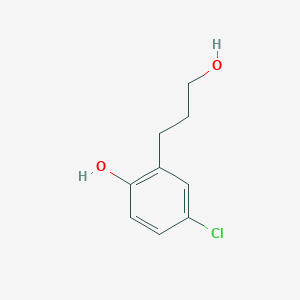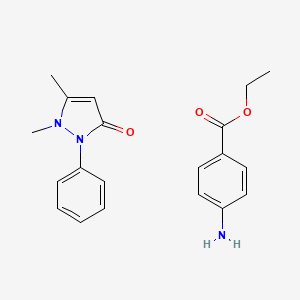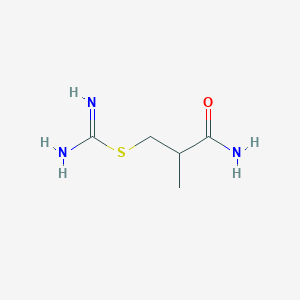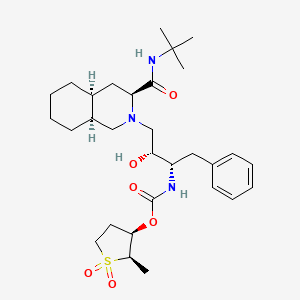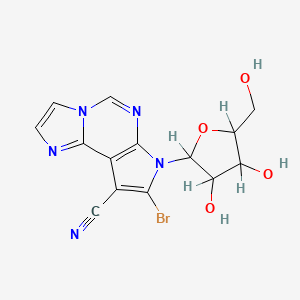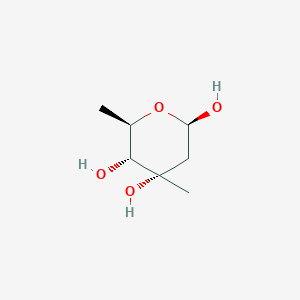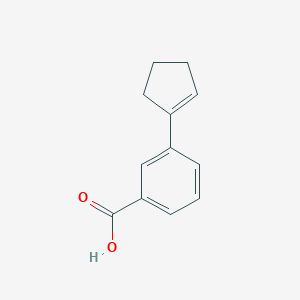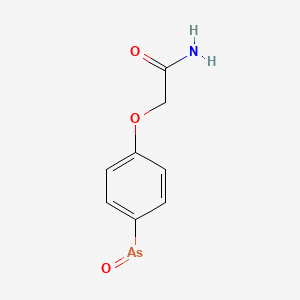![molecular formula C9H10F4Se B12799450 4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro- CAS No. 102489-70-3](/img/structure/B12799450.png)
4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methanoselenophene, octahydro-2,2,3,3-tetrafluoro- is a unique organoselenium compound characterized by its complex structure and the presence of fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methanoselenophene, octahydro-2,2,3,3-tetrafluoro- typically involves the use of selenium-containing precursors and fluorinating agents. One common method includes the reaction of selenophene derivatives with tetrafluoromethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
4,7-Methanoselenophene, octahydro-2,2,3,3-tetrafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced forms with fewer fluorine atoms.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Scientific Research Applications
4,7-Methanoselenophene, octahydro-2,2,3,3-tetrafluoro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organoselenium compounds.
Biology: Investigated for its potential as a bioactive molecule with antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialized materials with high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 4,7-Methanoselenophene, octahydro-2,2,3,3-tetrafluoro- involves its interaction with molecular targets through its selenium and fluorine atoms. The compound can form strong bonds with various biomolecules, influencing their structure and function. The pathways involved include oxidative stress modulation and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1,4-butanediol: A fluorinated compound with similar fluorine content but different structural features.
3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide: Another fluorinated compound with distinct chemical properties.
Properties
CAS No. |
102489-70-3 |
|---|---|
Molecular Formula |
C9H10F4Se |
Molecular Weight |
273.14 g/mol |
IUPAC Name |
4,4,5,5-tetrafluoro-3-selenatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C9H10F4Se/c10-8(11)6-4-1-2-5(3-4)7(6)14-9(8,12)13/h4-7H,1-3H2 |
InChI Key |
PHSQTDFFDQCHTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2[Se]C(C3(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


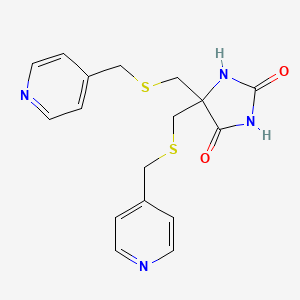
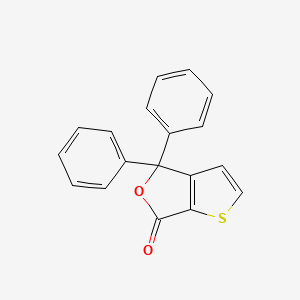
![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)

